1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine
Description
1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine is a pyrazole-3-amine derivative characterized by a 3,3-difluorocyclobutylmethyl substituent at the N1 position and a methyl group at the C5 position of the pyrazole core. The 3,3-difluorocyclobutyl group confers unique steric and electronic properties, distinguishing it from analogs with aromatic or aliphatic substituents .
Properties
Molecular Formula |
C9H13F2N3 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H13F2N3/c1-6-2-8(12)13-14(6)5-7-3-9(10,11)4-7/h2,7H,3-5H2,1H3,(H2,12,13) |
InChI Key |
DIBNKGVHBSDNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2CC(C2)(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group is synthesized through a series of reactions involving fluorination and cyclization of appropriate starting materials.
Attachment to the Pyrazole Ring: The difluorocyclobutyl intermediate is then coupled with a pyrazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Final Modifications: The resulting compound undergoes further modifications to introduce the methyl group at the desired position on the pyrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the difluorocyclobutyl group are replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for the development of new materials and chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry: In industrial applications, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to particular proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in biological or pharmacological research.
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The substituent at the N1 position of pyrazole-3-amines significantly influences physicochemical properties and biological interactions. Below is a comparative analysis of key analogs:
Key Observations :
- Fluorinated vs. Halogenated Substituents: The 3,3-difluorocyclobutyl group introduces a non-aromatic, fluorinated aliphatic chain, reducing aromatic π-π interactions but enhancing metabolic stability compared to chlorinated or trifluoromethylbenzyl groups .
- Electron Effects : Electron-deficient substituents (e.g., CF₃, Cl) may enhance binding to hydrophobic pockets in enzymes, whereas the cyclobutyl group balances lipophilicity and polarity .
Biological Activity
1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS No. 1850501-03-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C₉H₁₃F₂N₃
- Molecular Weight : 201.22 g/mol
- Structure : The compound consists of a pyrazole ring substituted with a difluorocyclobutyl group and a methyl group at the 5-position.
Biological Activity Overview
The biological activity of 1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine has been explored in various studies, focusing on its potential as an anti-inflammatory and anti-cancer agent. The following sections detail the findings from recent research.
Antiinflammatory Activity
In a study assessing the anti-inflammatory effects of various pyrazole derivatives, 1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The compound's mechanism of action appears to involve the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
Table 1: Inhibition of Cytokine Production
| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine | 75 | 70 |
| Control (DMSO) | 10 | 15 |
Anticancer Activity
The anticancer properties of this compound were evaluated against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results indicated that the compound induced apoptosis in these cell lines through the activation of caspase pathways.
Case Study: MCF7 Cell Line
In a specific case study involving the MCF7 breast cancer cell line:
- IC50 Value : The compound demonstrated an IC50 value of 12 µM after 48 hours of treatment.
- Mechanism : Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
Pharmacokinetics
Pharmacokinetic studies suggest that 1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine has favorable absorption characteristics with a half-life of approximately 4 hours in vivo. The compound is primarily metabolized by liver enzymes, which may influence its bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
